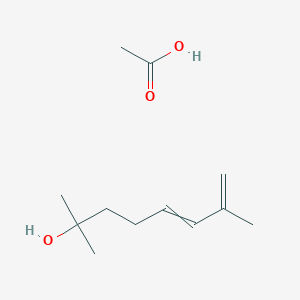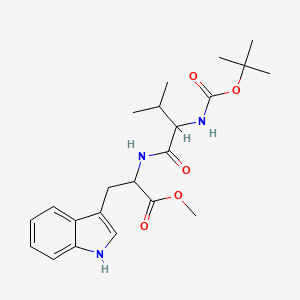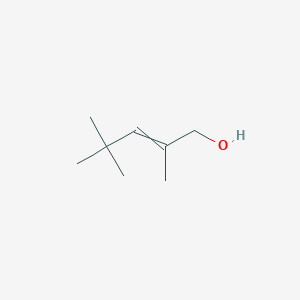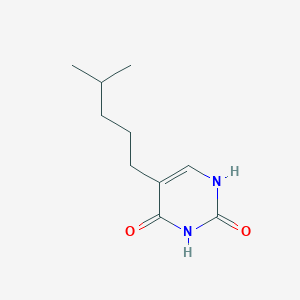
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol, also known as geranyl acetate, is a naturally occurring organic compound. It is an ester formed from acetic acid and geraniol. This compound is commonly found in essential oils of various plants and is known for its pleasant floral aroma. It is widely used in the fragrance and flavor industries due to its appealing scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranyl acetate can be synthesized through the acetylation of geraniol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield geranyl acetate.
Industrial Production Methods
Industrial production of geranyl acetate often involves the extraction of geraniol from plant sources, followed by its acetylation. The process may include distillation and purification steps to obtain high-purity geranyl acetate. The use of biotechnological methods, such as microbial fermentation, is also being explored for the sustainable production of geranyl acetate.
Analyse Chemischer Reaktionen
Types of Reactions
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can be hydrolyzed back to geraniol and acetic acid.
Oxidation: Geranyl acetate can be oxidized to form geranyl aldehyde or other oxidized derivatives.
Reduction: Reduction of geranyl acetate can yield geraniol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Geraniol and acetic acid.
Oxidation: Geranyl aldehyde.
Reduction: Geraniol.
Substitution: Various esters or amides.
Wissenschaftliche Forschungsanwendungen
Geranyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds and as a reagent in organic reactions.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
Wirkmechanismus
Geranyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling pathways. Its ability to induce apoptosis in cancer cells is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of oxidative stress and mitochondrial pathways.
Vergleich Mit ähnlichen Verbindungen
Geranyl acetate is similar to other esters of acetic acid and terpenoid alcohols. Some of the similar compounds include:
Neryl acetate: An isomer of geranyl acetate with a similar structure but different spatial arrangement.
Linalyl acetate: Another ester of acetic acid and a terpenoid alcohol, commonly found in lavender oil.
Citronellyl acetate: An ester with a similar floral aroma, used in fragrances and flavors.
Uniqueness
Geranyl acetate is unique due to its specific combination of acetic acid and geraniol, giving it distinct chemical and sensory properties. Its widespread occurrence in nature and its versatility in various applications make it a valuable compound in both scientific research and industrial use.
Eigenschaften
CAS-Nummer |
53651-87-9 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;2,7-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)7-5-6-8-10(3,4)11;1-2(3)4/h5,7,11H,1,6,8H2,2-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
UYCDBSRXPJLGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CCCC(C)(C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)

![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)





![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

